1,1,2-Trimethoxyethane
Overview
Description
1,1,2-Trimethoxyethane is an organic compound with the molecular formula C5H12O3This compound is a colorless to almost colorless liquid with a density of 0.932 g/mL at 25°C and a boiling point of 56-59°C at 56 mm Hg . It is primarily used as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
1,1,2-Trimethoxyethane is a chemical compound with the formula C5H12O3
Biochemical Pathways
This compound has been used in the efficient one-pot tandem catalysis of glucose . The process involves epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta catalysts in the methanol phase . The medium Lewis acid arising from the framework W5+ facilitated the glucose epimerization and RAC reaction while effectively inhibiting the glucose isomerization into fructose . Meanwhile, the weak Brønsted acid derived from the residual silanol nests served as the active site for the etherification .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trimethoxyethane can be synthesized through various methods. One common method involves the reaction of ethane with methanol in the presence of a catalyst. Another method involves the reaction of glucose with methanol over W-Beta catalysts. This one-pot transformation involves epimerization, retro-aldol condensation, acetalization, and etherification processes .
Industrial Production Methods
In industrial settings, this compound is produced by the condensation of acetaldehyde with methanol, followed by chlorination and etherification. The process involves adding acetaldehyde to methanol, followed by chlorination at 38-40°C. The resulting product is then neutralized with lime and reacted with methanol sodium at 100°C under pressure .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces alcohols.
Substitution: Produces substituted ethers or other derivatives.
Scientific Research Applications
1,1,2-Trimethoxyethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug synthesis and as a solvent for pharmaceuticals.
Industry: Employed in the production of fine chemicals and as a solvent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethoxyethane: Similar structure but with different reactivity and applications.
1,2-Dimethoxyethane: Lacks one methoxy group, leading to different chemical properties.
Methoxyacetaldehyde: The aldehyde form of 1,1,2-trimethoxyethane.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective acetal protecting group. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,1,2-trimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOZNCVZPFIXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179073 | |
Record name | 1,1,2-Trimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24332-20-5 | |
Record name | 1,1,2-Trimethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24332-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trimethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2-Trimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-trimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2-TRIMETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682PCN62W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1,2-Trimethoxyethane synthesized?
A1: this compound can be synthesized through a two-step process []. First, 1-bromo-2,2-dimethoxyethane is produced by adding bromine to a solution of vinyl acetate and methanol. This product then undergoes a Williamson ether synthesis with sodium methoxide in methanol to yield this compound [].
Q2: Why is this compound considered a suitable substrate for elimination reactions?
A2: The presence of three methoxy groups, which are considered poor leaving groups, makes this compound a desirable substrate for studying elimination reactions [].
Q3: What are the products formed during the potassium tert-butoxide initiated elimination of this compound?
A3: When potassium tert-butoxide is used to initiate the elimination reaction of this compound, several products are formed, including:
Q4: Can this compound be used to synthesize other valuable chemicals?
A4: Yes, research indicates that this compound can be thermally demethanolized to produce both cis- and trans-1,2-Dimethoxyethylene [, ].
Q5: Are there alternative methods to produce cis- and trans-1,2-Dimethoxyethylene?
A5: Yes, potassium t-butoxide initiated elimination on this compound has been shown to produce both cis- and trans-1,2-Dimethoxyethylene [].
Q6: What analytical techniques were employed to characterize the products of this compound reactions?
A6: A combination of techniques was used to confirm the identity of the products from reactions involving this compound. These include:
Q7: Is there a relationship between the NMR spectra of 1,2-Dimethoxyethylene isomers and other molecules?
A7: Interestingly, the NMR spectra of cis- and trans-1,2-Dimethoxyethylene share similarities with the NMR spectra of cis- and trans-1,2-Difluoroethylene []. This suggests potential insights into structural analysis based on spectral similarities.
Q8: Can this compound be generated from renewable resources?
A8: Research indicates that this compound can be produced through the one-pot conversion of glucose in methanol using a W-Beta catalyst []. This process involves a series of reactions, including epimerization, retro-aldol condensation, acetalization, and etherification.
Q9: Is this compound observed as a byproduct in any reactions?
A9: Yes, this compound has been identified as a byproduct during the production of methyl levulinate from cellulose in methanol using specific acid catalysts [].
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